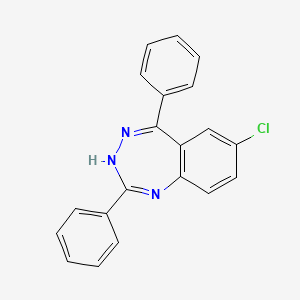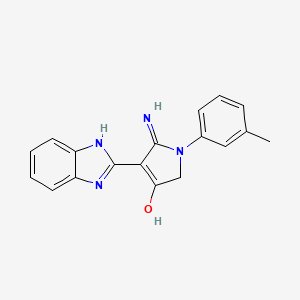
1-benzoyl-N-(3-chloro-2-methylphenyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-N-(3-chloro-2-methylphenyl)prolinamide is a chemical compound that belongs to the class of proline derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 1-benzoyl-N-(3-chloro-2-methylphenyl)prolinamide is not fully understood. However, it has been proposed to act through various mechanisms such as inhibition of enzymes, modulation of neurotransmitter release, and interaction with receptors. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. It has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition. Additionally, it has been shown to interact with sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and neuroprotection.
Biochemical and Physiological Effects:
1-benzoyl-N-(3-chloro-2-methylphenyl)prolinamide has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzoyl-N-(3-chloro-2-methylphenyl)prolinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biochemical and physiological effects. However, it also has some limitations. For example, it is not very soluble in water, which can limit its use in aqueous experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-benzoyl-N-(3-chloro-2-methylphenyl)prolinamide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action and its interactions with various receptors and enzymes. Additionally, it may be useful to investigate its potential as a modulator of neurotransmitter release and its effects on various physiological processes such as pain perception and inflammation.
Synthesemethoden
The synthesis of 1-benzoyl-N-(3-chloro-2-methylphenyl)prolinamide involves the reaction of N-(3-chloro-2-methylphenyl)prolinamide with benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The product is obtained in good yield after purification by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-(3-chloro-2-methylphenyl)prolinamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied for its potential as a modulator of neurotransmitter release and as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. In biochemistry, it has been studied for its potential as a ligand for various receptors such as sigma-1 receptor and as a substrate for various enzymes such as cytochrome P450.
Eigenschaften
IUPAC Name |
1-benzoyl-N-(3-chloro-2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-15(20)9-5-10-16(13)21-18(23)17-11-6-12-22(17)19(24)14-7-3-2-4-8-14/h2-5,7-10,17H,6,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXOGJHESLGOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6039465.png)
![5,5-dimethyl-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylene)cyclohexane-1,3-dione](/img/structure/B6039481.png)
![7-[2-(1-cyclohexen-1-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6039482.png)
![3-{2-[5-(3-oxo-3-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}propyl)-1,3,4-oxadiazol-2-yl]ethyl}-1H-indole](/img/structure/B6039487.png)
![3-{1-[2-(trifluoromethyl)benzyl]-2-piperidinyl}pyridine](/img/structure/B6039495.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6039502.png)
![2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6039510.png)

![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(tetrahydro-3-furanyl)-3-isoxazolecarboxamide](/img/structure/B6039531.png)
![1-[4-(4-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6039546.png)
![2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B6039550.png)
![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6039554.png)
